Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(N-methylsulfonyl-4-propan-2-ylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)11-5-7-12(8-6-11)14(19(4,16)17)9-13(15)18-3/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRANCXCXAMMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as glycine, 4-isopropylphenylamine, and methylsulfonyl chloride.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinate has the molecular formula and a molecular weight of 361.5 g/mol. Its structure includes a methylsulfonyl group, which is essential for its biological activity and interactions.
Pharmaceutical Applications
Biochemical Applications
-
Bioconjugation Techniques
- The presence of the methylsulfonyl group allows for bioconjugation with various biomolecules, enhancing the delivery of therapeutic agents. Such modifications can improve the pharmacokinetics and bioavailability of drugs.
- Enzyme Inhibition Studies
Materials Science Applications
- Polymer Chemistry
-
Nanotechnology
- The ability to functionalize nanoparticles with sulfonamide compounds can enhance their stability and biocompatibility, making them suitable for drug delivery systems and imaging applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinate would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinate are distinguished by variations in phenyl substituents and sulfonyl groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Analysis
Substituent Effects on Reactivity and Stability Electron-Withdrawing Groups (EWGs): Compounds with halogen substituents (e.g., Cl, F) or sulfonyl groups exhibit enhanced electrophilicity, favoring nucleophilic substitution reactions. For example, Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (MW 312.17) is synthesized for pharmaceutical intermediates due to its stability and reactivity . Electron-Donating Groups (EDGs): Methoxy-substituted analogs (e.g., 2,4-dimethoxyphenyl) may exhibit reduced reactivity but improved solubility in polar solvents. However, Methyl N-(2,4-dimethoxyphenyl)-... glycinate is discontinued, likely due to synthetic complexity .
Synthesis Methodologies
- General routes involve glycinate esterification and sulfonamide formation. For instance, ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate is synthesized via nucleophilic substitution using ethyl bromoacetate under basic conditions . Similar methods may apply to the target compound but with tailored precursors.
Applications and Commercial Status Pharmaceutical Intermediates: High-purity analogs like Methyl N-(3,4-dichlorophenyl)-... glycinate (97% purity) are critical for API development .
Density data for related compounds (e.g., 1.422 g/cm³ for N-(4-methoxyphenyl)-... acetamide) suggests that substituents significantly influence packing efficiency and solubility .
Biological Activity
Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinate is a compound that has garnered attention for its potential biological activity, particularly in antimicrobial and anticancer applications. This article explores various studies and findings related to its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound includes a methylsulfonyl group that enhances its solubility and bioavailability, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate a promising therapeutic application in treating infections caused by resistant bacterial strains .
Anticancer Potential
The compound has also been investigated for its anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Studies
-
Breast Cancer Cell Line (MCF-7) :
- Treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.
- Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.
-
Lung Cancer Cell Line (A549) :
- The compound exhibited cytotoxic effects with an IC50 of 20 µM.
- Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment.
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways, promoting cell death through mitochondrial dysfunction and caspase activation.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in critical metabolic pathways within both bacteria and cancer cells.
Q & A
Q. What are the recommended methods for synthesizing Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinate with high purity?
Synthesis typically involves a multi-step approach:
- Step 1 : Prepare the sulfonamide intermediate via reaction of 4-isopropylphenylamine with methylsulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Step 2 : Glycine esterification using methyl chloroacetate, followed by coupling with the sulfonamide intermediate.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements are achievable by optimizing solvent polarity (e.g., DMF for solubility) and catalyst selection (e.g., DMAP for acyl transfer) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methylsulfonyl and isopropylphenyl groups) and ester functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z ~340–350 range) .
- X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals, which may necessitate slow evaporation from polar aprotic solvents .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
- Accelerated Stability Testing : Store aliquots at 4°C, –20°C, and room temperature. Analyze degradation via HPLC at intervals (e.g., 0, 1, 3 months).
- Degradation Pathways : Hydrolysis of the ester group is a key concern. Use buffered solutions (pH 7.4) to simulate physiological conditions and track byproducts .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?
- Target Identification : Perform kinase/GPCR screening panels or use pull-down assays with biotinylated derivatives to identify binding partners .
- Transcriptomic Profiling : RNA-seq or qPCR to assess downstream gene regulation (e.g., ERRα target genes in breast cancer models) .
- Functional Assays : Measure apoptosis (Annexin V/PI staining) and migration (transwell assays) in dose-response studies .
Q. How should researchers address contradictions in biological activity data across different cell models?
- Replicate Studies : Ensure consistency in cell passage numbers, culture media, and assay protocols.
- Pharmacokinetic Profiling : Assess intracellular compound accumulation via LC-MS to rule out bioavailability issues .
- Off-Target Screening : Use CRISPR/Cas9 knockout models to validate target specificity .
Q. What structural modifications could enhance the compound’s potency as an ERRα inhibitor?
Q. What methodologies are effective for impurity profiling during scale-up synthesis?
- HPLC-MS/MS : Identify trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and gradient elution .
- Elemental Analysis : Confirm stoichiometry and detect heavy metal residues from catalysts.
- Genotoxic Impurity Testing : Follow ICH M7 guidelines for sulfonate ester contaminants .
Q. How can in vitro-to-in vivo translation challenges be mitigated in preclinical studies?
- Pharmacokinetic Optimization : Use microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance.
- Formulation Strategies : Employ nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
- Toxicology Screening : Conduct acute toxicity studies in rodents, focusing on liver/kidney function markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
